3-Bromo-N-ethylaniline
Description
Properties
IUPAC Name |
3-bromo-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCJPWUCWTXJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 3 Bromo N Ethylaniline and Its Derivatives
Direct Bromination and Regioselective Synthesis Pathways
The direct introduction of a bromine atom onto an aniline (B41778) ring is a fundamental approach to synthesizing bromoanilines. However, achieving the desired regioselectivity, particularly for the meta-position, requires careful control over the reaction conditions and the choice of brominating agents.
Halogenation Protocols for N-Ethylaniline and Precursor Molecules
The synthesis of 3-Bromo-N-ethylaniline can be approached through various halogenation protocols. A common method involves the direct alkylation of 3-bromoaniline (B18343) with ethyl bromide in the presence of a base like potassium carbonate. Alternatively, the process can begin with the nitration of bromobenzene (B47551) to form 3-bromonitrobenzene, which is then reduced to 3-bromoaniline before ethylation.
For the direct bromination of N-ethylaniline, electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine itself are typically used. researchgate.net The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. libretexts.org To achieve meta-bromination, it is often necessary to first protect the amino group, for instance, by acetylation. This transforms the activating amino group into a less activating and ortho-, para-directing amido group, allowing for more controlled bromination. libretexts.org Subsequent hydrolysis of the amide yields the desired bromoaniline. libretexts.org
Copper-catalyzed oxidative bromination has emerged as a practical method for the regioselective bromination of anilines. thieme-connect.comresearchgate.netthieme-connect.com This technique utilizes reagents like sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a copper sulfate (B86663) (CuSO₄·5H₂O) catalyst. thieme-connect.comresearchgate.netthieme-connect.com Another approach employs copper(II) bromide (CuBr₂) in an ionic liquid, which can lead to high yields and regioselectivity for para-bromination under mild conditions. beilstein-journals.org
A metal-free alternative for para-selective bromination of aniline derivatives involves the use of the organic dye Eosin Y as a bromine source in conjunction with Selectfluor. acs.org This method is notable for its mild reaction conditions and high yields. acs.org
Optimization of Reaction Conditions for Enhanced Regioselectivity and Yields in Bromination Reactions
Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of bromination reactions. Key parameters that are often adjusted include temperature, solvent polarity, and the stoichiometry of the reagents. For instance, in the direct bromination of N-ethylaniline, controlling the temperature between 40–60°C and using solvents like dichloromethane (B109758) (DCM) or acetic acid can help minimize the formation of di-substituted byproducts.
In copper-catalyzed systems, the choice of the copper salt and the oxidant plays a significant role. For example, using a catalytic amount of CuSO₄·5H₂O is more environmentally friendly than using a stoichiometric amount of CuBr₂. thieme-connect.com The reaction temperature and time are also critical; for instance, a procedure for the bromination of 2-nitroaniline (B44862) involved carrying out the reaction at 7°C for 4 hours and then at 25°C for 18 hours to achieve a good yield of the desired product. thieme-connect.com
Post-reaction purification techniques such as vacuum distillation or recrystallization from solvents like ethanol/water mixtures are essential for isolating the pure product.
| Parameter | Typical Value / Range | Effect on Product Quality |
| Bromination Reagent | N-Bromosuccinimide (NBS), Bromine (Br₂), NaBr/Na₂S₂O₈/CuSO₄ | Choice of reagent influences regioselectivity and reaction conditions. |
| Temperature | 40–60°C (Direct Bromination); 7–25°C (Copper-Catalyzed) | Higher temperatures can increase side reactions and decrease selectivity. thieme-connect.com |
| Solvent | Dichloromethane (DCM), Acetic Acid, Acetonitrile (B52724)/Water | Solvent polarity affects reaction rate and solubility of reagents. thieme-connect.com |
| Stoichiometry | Adjusted to minimize di-substitution | Precise control prevents over-bromination. |
| Catalyst | CuSO₄·5H₂O (catalytic) | Catalytic amounts reduce environmental impact compared to stoichiometric reagents. thieme-connect.com |
Cross-Coupling Reactions for the Construction of this compound Scaffolds and Analogs
Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing versatile pathways to complex molecules from halogenated precursors like 3-bromoaniline.
Palladium-Catalyzed Aryl Bromide Formation in Complex Molecular Systems
While direct bromination is common, palladium-catalyzed reactions are more frequently used to form C-N or C-C bonds using a bromoaniline as a starting material, rather than forming the aryl bromide itself. The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming C-N bonds. rsc.orgorgsyn.org This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. rsc.orgorgsyn.org For the synthesis of N-ethylanilines, this can involve the reaction of an aryl bromide with ethylamine (B1201723) hydrochloride. nih.govacs.org The choice of ligand for the palladium catalyst is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being highly effective. cmu.edu
Suzuki-Miyaura and Other Cross-Coupling Strategies for C-C and C-N Bond Formation Utilizing Halogenated Anilines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. uliege.betamu.edu This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govmdpi.com In the context of this compound and its analogs, a bromoaniline can be coupled with various arylboronic acids to synthesize biphenylamines. uliege.be
The success of the Suzuki-Miyaura reaction is highly dependent on the specific combination of catalyst, ligand, base, and solvent. uliege.be For instance, the coupling of bromoanilines with arylboronic acids has been successfully carried out using palladium catalysts. uliege.be In some cases, protecting the amine group, for example as a trifluoroacetamide, can facilitate the cross-coupling step. uliege.be
The reaction conditions need to be carefully optimized for each specific substrate pair. uliege.be For example, electron-withdrawing substituents on the arylboronic acid can sometimes lead to higher yields when coupling with electron-rich bromoanilines. uliege.be
| Reaction Type | Catalyst System | Substrates | Key Features |
| Suzuki-Miyaura Coupling | Pd(OAc)₂/Na₂CO₃; Pd₂(dba)₃/P(t-Bu)₃ | Bromoanilines and Arylboronic acids | Forms C-C bonds; sensitive to electronic and steric effects. uliege.be |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP; Pd(OAc)₂/phosphine ligand | Aryl bromides and Amines (e.g., ethylamine hydrochloride) | Forms C-N bonds; ligand choice is crucial for efficiency. nih.govacs.orgcmu.edu |
Multi-step Synthesis Pathways Involving Nitrogen Functionalization
Multi-step syntheses provide the flexibility to introduce various functional groups and build complex molecular architectures. youtube.comlibretexts.org For N-alkylanilines, these pathways often involve initial nitration, followed by reduction and subsequent N-alkylation. researchgate.net
A typical multi-step synthesis for an N-alkyl nitroaniline starts with the corresponding aniline, which undergoes protection of the amino group, followed by nitration, and then deprotection. researchgate.net Another approach involves the regioselective nitration of N-alkylanilines using tert-butyl nitrite, which can efficiently produce N-nitroso N-alkyl nitroanilines. These intermediates can then be converted to N-alkyl phenylenediamines or N-alkyl nitroanilines. researchgate.net
The alkylation of amines can also be achieved through a "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a ruthenium or iridium catalyst. researchgate.net This method offers an efficient and atom-economical route to N-alkylanilines. researchgate.net
In the context of this compound, a multi-step approach could involve the initial synthesis of 3-bromoaniline through established methods, followed by N-ethylation using an appropriate ethylating agent. This sequential approach allows for greater control over the final structure of the molecule.
Reductive Amination and Alkylation Routes for N-Ethylation
Reductive amination provides a direct and controlled method for the N-ethylation of 3-bromoaniline. This process involves the reaction of 3-bromoaniline with an ethylating agent, such as acetaldehyde, in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final N-ethylated product. masterorganicchemistry.com Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices due to their selectivity. masterorganicchemistry.comorientjchem.org For instance, systems like NaBH₄/Ga(OH)₃ have been shown to be effective for the reductive amination of anilines. orientjchem.org
Direct N-alkylation of 3-bromoaniline with ethyl halides, such as ethyl bromide, in the presence of a base like potassium carbonate is another widely used method. This approach is straightforward but can sometimes lead to over-alkylation, producing tertiary amines as byproducts. masterorganicchemistry.com Careful control of reaction conditions, including temperature and stoichiometry, is crucial to maximize the yield of the desired secondary amine.
The "borrowing hydrogen" strategy offers an alternative catalytic approach for N-alkylation. rsc.org This method uses alcohols as alkylating agents, catalyzed by transition metal complexes, such as those of ruthenium or iridium. rsc.orgnih.gov The catalyst facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline, with the hydrogen being returned in the reduction step. rsc.org
Table 1: Comparison of N-Ethylation Methods for 3-Bromoaniline
| Method | Reagents | Advantages | Disadvantages |
| Reductive Amination | 3-bromoaniline, acetaldehyde, reducing agent (e.g., NaBH₄) | High selectivity, avoids over-alkylation masterorganicchemistry.com | May require specific and sometimes expensive reducing agents |
| Direct Alkylation | 3-bromoaniline, ethyl halide (e.g., ethyl bromide), base (e.g., K₂CO₃) | Simple procedure, readily available reagents | Potential for over-alkylation, formation of byproducts masterorganicchemistry.com |
| Borrowing Hydrogen Catalysis | 3-bromoaniline, ethanol, transition metal catalyst (e.g., Ru or Ir complex) | Atom-economical, uses readily available alcohols rsc.org | Requires specialized catalysts, may need higher temperatures |
Sequential Functionalization Strategies from Brominated Nitrobenzene and Aniline Precursors
A common and industrially scalable approach to this compound begins with the nitration of bromobenzene to yield 3-bromonitrobenzene. This intermediate is then reduced to 3-bromoaniline. ketonepharma.com The reduction can be achieved using various methods, including catalytic hydrogenation or metal/acid combinations like iron powder in hydrochloric acid. ketonepharma.com Following the formation of 3-bromoaniline, N-ethylation is carried out as described in the previous section.
An alternative strategy involves the direct bromination of aniline derivatives. However, the amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. researchgate.net To achieve meta-bromination, it is often necessary to first introduce a meta-directing group. libretexts.org For example, aniline can be nitrated to form nitroaniline, where the nitro group directs the subsequent bromination to the meta position. ketonepharma.comlibretexts.org The nitro group is then reduced to an amino group, and the resulting 3-bromoaniline is N-ethylated.
Table 2: Sequential Functionalization Strategies for this compound
| Starting Material | Key Steps | Intermediates | Final Step |
| Bromobenzene | 1. Nitration | 3-Bromonitrobenzene | N-Ethylation of 3-bromoaniline |
| 2. Reduction | 3-Bromoaniline | ||
| Aniline | 1. Nitration | Nitroaniline | N-Ethylation of 3-bromoaniline |
| 2. Bromination | 3-Bromo-nitroaniline | ||
| 3. Reduction | 3-Bromoaniline | ||
| Aniline Derivatives | Direct meta-C-H Bromination (e.g., Pd-catalyzed) | - | N-Ethylation of 3-bromoaniline |
Principles of Green Chemistry Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous reagents, alternative energy sources, and more efficient reaction conditions. bibliotekanauki.plresearchgate.net
One key area of focus is the replacement of toxic solvents with more environmentally benign alternatives. researchgate.net For example, conducting reactions in water or using solvent-free conditions can significantly reduce volatile organic compound (VOC) emissions. bibliotekanauki.pl Microwave-assisted organic synthesis is another green approach that can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. univpancasila.ac.id
In the context of reductive amination, the use of catalytic systems and milder reducing agents contributes to a greener process. The "borrowing hydrogen" strategy is inherently atom-economical as it utilizes alcohols directly and generates water as the primary byproduct. rsc.org Furthermore, the development of catalyst systems that can be recycled and reused enhances the sustainability of the synthesis.
The choice of starting materials and synthetic routes also plays a crucial role. Direct C-H functionalization methods, such as the palladium-catalyzed meta-bromination of anilines, are considered greener as they can reduce the number of synthetic steps, thereby minimizing waste generation. nih.gov
Advanced Chemical Transformations and Mechanistic Investigations of 3 Bromo N Ethylaniline
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring in 3-Bromo-N-ethylaniline is a delicate balance of the electronic effects exerted by its substituents. The ethylamino group is an activating group, donating electron density to the ring through resonance, while the bromine atom is a deactivating group due to its inductive electron-withdrawing effect. masterorganicchemistry.comlibretexts.org This interplay governs the regioselectivity and rate of both electrophilic and nucleophilic substitution reactions.
Electrophilic aromatic substitution reactions on this compound proceed through the formation of a positively charged intermediate known as an arenium ion, or sigma complex. The attack of an electrophile on the benzene (B151609) ring disrupts the aromatic system, and the stability of the resulting arenium ion determines the preferred position of substitution. savemyexams.com For this compound, the ethylamino group directs incoming electrophiles to the ortho and para positions relative to itself. However, the position para to the ethylamino group is already occupied by the bromine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho to the ethylamino group (C2 and C6) and ortho to the bromine atom (C4).
| Substituent | Electronic Effect | Directing Influence |
| -NHCH₂CH₃ | Activating (Resonance) | Ortho, Para |
| -Br | Deactivating (Inductive) | Ortho, Para |
The net effect of these competing influences is that electrophilic substitution on this compound is generally directed to the positions ortho and para to the ethylamino group. For instance, nitration of this compound would be expected to yield a mixture of 3-bromo-2-nitro-N-ethylaniline and 3-bromo-4-nitro-N-ethylaniline.
Coupling Reactions Involving the Bromine Moiety for Complex Molecule Formation
The bromine atom in this compound provides a convenient handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by transition metals.
Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of this compound. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, and the Heck reaction, which couples an alkene with an organohalide, are prominent examples. These reactions allow for the introduction of a wide array of aryl, vinyl, and alkyl groups at the C3 position of the aniline (B41778) ring. Similarly, the Buchwald-Hartwig amination enables the formation of new carbon-nitrogen bonds, providing access to a diverse range of substituted anilines. The general schemes for these reactions are depicted below.
| Reaction | Reactants | Catalyst | Product |
| Suzuki-Miyaura | This compound, Organoboron Reagent | Palladium Catalyst, Base | 3-Substituted-N-ethylaniline |
| Heck | This compound, Alkene | Palladium Catalyst, Base | 3-Alkenyl-N-ethylaniline |
| Buchwald-Hartwig | This compound, Amine | Palladium Catalyst, Base | 3-Amino-N-ethylaniline |
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of valuable polycyclic and heterocyclic structures. For example, if a suitable functional group is introduced at the ortho position to the ethylamino group, an intramolecular cyclization can be triggered to form a fused ring system. These strategies are instrumental in the synthesis of pharmaceuticals and other biologically active molecules.
Oxidation and Reduction Chemistry at the Aniline Nitrogen and Aromatic Ring Centers
The aniline nitrogen and the aromatic ring of this compound are both susceptible to oxidation and reduction, offering further avenues for chemical modification.
The ethylamino group can be oxidized under controlled conditions to form the corresponding nitroso or nitro derivatives. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Conversely, the nitro group, if introduced onto the aromatic ring, can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal hydrides. This provides a route to di- and tri-substituted anilines.
The aromatic ring itself can be reduced under more vigorous conditions, such as high-pressure hydrogenation, to yield the corresponding bromo-ethyl-cyclohexylamine. The selective reduction of the aromatic ring while preserving the other functional groups can be challenging but offers access to saturated carbocyclic and heterocyclic systems.
Kinetic Studies and Reaction Pathway Analysis
The kinetic behavior of this compound in chemical transformations, particularly in reactions such as nucleophilic aromatic substitution (SNAr), is governed by the electronic and steric influences of its substituents. While specific kinetic data for this compound is not extensively documented in publicly available literature, a thorough understanding can be constructed by analyzing data from closely related analogs, such as N-ethylaniline, N-methylaniline, and other substituted anilines. These studies reveal detailed mechanistic pathways, including uncatalyzed and base-catalyzed routes, and the significant impact of solvent choice on reaction rates.
Determination of Reaction Rates and Orders for Uncatalyzed and Base-Catalyzed Pathways
The general mechanism for an SNAr reaction with an amine nucleophile involves the initial formation of a zwitterionic intermediate (a Meisenheimer complex). This intermediate can then proceed to products through two main pathways: an uncatalyzed route where the leaving group is expelled directly, and a base-catalyzed route where a base assists in the rate-determining deprotonation of the amine nitrogen. psu.eduresearchgate.net
Kinetic studies on the reactions of aniline and N-methylaniline with various electrophiles demonstrate that both nucleophiles follow the same kinetic pattern, but aniline is considerably more reactive than N-methylaniline. researchgate.net This difference is largely attributed to steric hindrance from the alkyl group on the nitrogen, which impedes the initial nucleophilic attack and the subsequent proton transfer in the base-catalyzed step. psu.edu For this compound, the N-ethyl group is expected to introduce even greater steric hindrance than an N-methyl group, leading to a slower reaction rate compared to N-methylaniline or aniline itself.
Furthermore, the bromine atom at the meta-position acts as an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack but is not positioned to directly stabilize the negative charge of the Meisenheimer complex intermediate through resonance in SNAr reactions. However, studies on the oxidation of substituted anilines show that electron-withdrawing groups like bromine decrease the reaction rate compared to unsubstituted aniline. nih.gov
Base catalysis is a common feature in the reactions of secondary aromatic amines like N-methylaniline and, by extension, N-ethylaniline. For instance, the reaction of N-methylaniline with 2,4-dinitrofluorobenzene is sensitive to base catalysis. researchgate.netacs.org The catalyzed rate often shows a linear dependence on the concentration of the base. researchgate.net This indicates that the rate-limiting step for this pathway is the deprotonation of the zwitterionic intermediate by the base. psu.eduresearchgate.net
Illustrative kinetic data for analogous reactions highlight these principles. The reaction of N-ethylaniline with periodate (B1199274) was found to be first order with respect to both the aniline and the oxidant. researchgate.net In SNAr reactions, studies comparing aniline and N-methylaniline with 4-nitrophenyl-2,4,6-trinitrophenyl ether reveal the significant drop in reactivity for the N-alkylated amine. researchgate.net
Table 1: Illustrative Second-Order Rate Constants for Reactions of Aniline and N-Methylaniline
| Nucleophile | Electrophile | Solvent | Base | kA (dm³ mol⁻¹ s⁻¹) |
| Aniline | 4-Nitrophenyl-2,4,6-trinitrophenyl ether | Acetonitrile (B52724) | - | Value not specified, but significantly higher than N-methylaniline |
| N-Methylaniline | 4-Nitrophenyl-2,4,6-trinitrophenyl ether | Acetonitrile | - | Reaction reported as extremely slow psu.edu |
| Aniline | 4-Nitrophenyl-2,4,6-trinitrophenyl ether | DMSO | - | Uncatalyzed and base-catalyzed pathways observed psu.edu |
| N-Methylaniline | 4-Nitrophenyl-2,4,6-trinitrophenyl ether | DMSO | - | Value for K₁kAn is 10⁵ times lower than for aniline psu.edu |
| N-Ethylaniline | Periodate | Acetone-Water | - | First order in each reactant researchgate.net |
This table is generated for illustrative purposes based on findings from analogous compounds to demonstrate established kinetic principles.
Investigation of Solvent Effects on Reaction Kinetics and Mechanistic Shifts
The solvent plays a critical role in the kinetics of reactions involving this compound, influencing both the reaction rate and potentially the operative mechanism. The effects are tied to the solvent's polarity, its ability to stabilize charged intermediates and transition states, and its specific interactions with reactants. researchgate.net
In the periodate oxidation of N-ethylaniline, for example, the reaction rate was observed to decrease with a decrease in the dielectric constant of the medium (a mixture of acetone (B3395972) and water). researchgate.net This suggests that the transition state is more polar than the reactants and is better stabilized by more polar solvents. A similar trend would be expected for reactions of this compound.
For SNAr reactions, the choice of solvent can determine the relative importance of the uncatalyzed and base-catalyzed pathways. In the reaction of substituted phenyl ethers with aniline, the pathway is predominantly base-catalyzed in a less polar solvent like acetonitrile. psu.edu However, in a more polar, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), both uncatalyzed and base-catalyzed pathways become significant. psu.edu This shift is attributed to the enhanced ability of DMSO to solvate the charged intermediates and cations, thereby facilitating both routes. psu.edu Apolar aprotic solvents are known to minimize specific solute-solvent interactions, allowing for the direct study of proton transfer reactions. researchgate.net
The influence of the solvent on reaction rates can be quantitatively analyzed using multiparameter correlations, which consider factors like solvent polarity/polarizability and hydrogen bond donating/accepting abilities. For reactions involving aniline derivatives, the dipolarity/polarizability of the medium often has a positive effect on the rate, consistent with the formation of a zwitterionic intermediate. researchgate.net
Table 2: Effect of Solvent Properties on Reaction Rates of Analogous Anilines
| Reaction System | Solvent Property Change | Effect on Rate | Reference |
| Periodate Oxidation of N-Ethylaniline | Decreasing Dielectric Constant | Rate decreases | researchgate.net |
| SNAr of Anilines | Acetonitrile vs. DMSO | Mechanistic shift; both uncatalyzed and catalyzed pathways are significant in DMSO | psu.edu |
| SNAr of Anilines | Increasing Solvent Polarity | Rate generally increases due to stabilization of polar transition state | researchgate.net |
This table summarizes general solvent effects observed in reactions of analogous compounds and is intended to be illustrative for this compound.
Applications in Medicinal Chemistry and Biological Systems Research
3-Bromo-N-ethylaniline as a Key Building Block for Pharmaceutical Compound Synthesis
This compound serves as a crucial intermediate and a versatile building block in the synthesis of a wide array of complex organic and pharmaceutical compounds. netascientific.com Its unique structure, featuring a reactive bromine atom and an N-ethylamino group on the aniline (B41778) core, allows for various chemical modifications, making it a valuable precursor in medicinal chemistry. The presence of the bromine atom facilitates reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings), enabling the construction of more complex molecular architectures. Meanwhile, the secondary amine functionality can be involved in a range of transformations, including acylation and alkylation.
This compound is utilized in the production of dyes, pigments, agrochemicals, and specialty polymers. In the pharmaceutical realm, it is a key starting material for synthesizing bioactive molecules and potential drug candidates aimed at treating a variety of diseases, including cancer and bacterial infections. beilstein-journals.orgarabjchem.org For instance, it has been used in the synthesis of 4-anilinoquinazolines, a class of compounds known for their potential as anticancer agents. beilstein-journals.org
The structural framework of this compound is a common scaffold for the design and synthesis of bioactive analogs in the field of drug discovery. nih.gov Researchers systematically modify its structure to explore how chemical changes affect biological activity, a process central to identifying new therapeutic leads.
One common strategy involves using the bromo-substituted aniline core and introducing various chemical moieties through multi-step synthesis. For example, new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized starting from substituted anilines. researchgate.net These synthetic routes often begin with the core aniline structure, followed by a series of reactions to build the desired heterocyclic systems, yielding a library of new chemical entities for biological screening. researchgate.net Another example is the synthesis of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines, where 3-bromoaniline (B18343) is reacted with a chlorinated pyrimidine (B1678525) intermediate to create analogs evaluated as potential kinase inhibitors. nih.gov
The goal of creating such analog libraries is to generate a diverse set of molecules that can be tested for activity against various biological targets, leading to the discovery of novel drug candidates. nih.govresearchgate.net
Derivatives of this compound have been instrumental in the development of various enzyme inhibitors and modulators. The compound's structure allows for its incorporation into scaffolds that can interact with the active sites of specific enzymes, thereby modulating their function.
A notable application is in the synthesis of inhibitors for receptor tyrosine kinases (RTKs), which are crucial targets in cancer therapy. nih.gov For example, a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidine analogues were synthesized and found to inhibit RTKs such as EGFR, PDGFR-β, and VEGFR-2. nih.gov In another study, 3-ethylaniline (B1664132) was used to create hybrid imino-thiazolidinone derivatives that were investigated as potential inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in several diseases, including cancer and glaucoma. mdpi.comnih.gov
Furthermore, 3-bromo-N-methylaniline, a closely related compound, has been used as a starting material to synthesize inhibitors of caspase-2, a key enzyme in apoptosis pathways. nih.gov Similarly, N-methylated amino derivatives of β-lapachone, synthesized from precursors like 4-bromo-N-methylaniline, have shown potent inhibition of human liver carboxylesterases (hCE1). nih.gov These examples highlight the utility of the bromoaniline scaffold in generating molecules that can selectively target and inhibit enzyme activity.
Investigation of Biological Activity and Molecular Interaction Mechanisms
The biological activity and molecular interaction mechanisms of compounds derived from this compound are areas of active investigation. Understanding how these molecules interact with biological systems at a molecular level is key to developing them into effective therapeutic agents. The core structure can be modified to interact with specific enzymes or receptors, thereby modulating their activity and influencing cellular pathways.
Derivatives of this compound have been shown to interact with various enzymes and modulate metabolic pathways. The nature and position of halogen substituents on the aniline ring can significantly influence these interactions and the subsequent metabolic fate of the compounds. wur.nl
Enzyme interaction studies often employ techniques like kinetic analysis and molecular docking to elucidate the binding modes of these compounds. For instance, in the study of carbonic anhydrase II inhibitors derived from 3-ethylaniline, molecular docking was used to predict the binding orientation of the synthesized derivatives within the enzyme's active site. mdpi.com These studies revealed that the compounds could form stable interactions with key residues in the active site. The biotransformation of halogenated anilines is primarily catalyzed by microsomal enzymes like cytochrome P450, which can lead to the formation of various metabolites. wur.nlwur.nl The specific metabolic pathways can be influenced by the pattern of halogen substitution, potentially leading to bioactivation or detoxification. wur.nl
The exploration of receptor binding, subsequent signal transduction, and resulting cellular responses is critical for understanding the pharmacological effects of this compound derivatives. These compounds can serve as precursors to molecules that bind to specific cellular receptors, thereby initiating or blocking signaling cascades.
For example, derivatives of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines have been evaluated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, PDGFR-β, and VEGFR-2. nih.gov By binding to these receptors, the compounds can block the downstream signaling pathways that are crucial for cell proliferation and angiogenesis in tumors. nih.gov The binding of a ligand to its target receptor can trigger a cascade of intracellular events, affecting processes like cell proliferation, apoptosis, and neurotransmission. The activation of Fc receptors, for instance, initiates a signal transduction cascade involving tyrosine kinases like Syk kinase, leading to cellular responses such as degranulation and cytokine release. google.com The ability of bromoaniline derivatives to modulate these pathways underscores their potential in therapeutic applications.
Structure-Activity Relationship (SAR) Studies for Therapeutic Development
Structure-activity relationship (SAR) studies are fundamental to the rational design and optimization of therapeutic agents derived from this compound. nih.govresearchgate.netnih.gov These studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity, providing crucial insights for developing more potent and selective drug candidates. researchgate.netnih.gov
In the development of carbonic anhydrase II inhibitors from 3-ethylaniline hybrids, SAR studies revealed that the type and position of substituents on the phenyl ring significantly influenced the inhibitory potential. mdpi.comnih.gov For instance, it was observed that a chloro group at the meta position of the phenyl ring enhanced the inhibitory activity compared to other positions. mdpi.comnih.gov Furthermore, a bulkier electron-withdrawing group like bromine at the ortho position led to a decrease in activity. mdpi.comnih.gov
Similarly, in a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs designed as anticancer agents, SAR studies were conducted by introducing different substituents on the N-aryl ring. researchgate.net The anticancer activity of these compounds was found to vary with the nature and position of these substituents, highlighting the importance of specific structural features for biological efficacy. researchgate.net These systematic studies allow medicinal chemists to refine the molecular structure to maximize therapeutic effects and minimize off-target interactions.
Interactive Data Tables
Table 1: Bioactive Analogs Derived from Bromoanilines and their Applications
| Analog Class | Starting Material/Core Structure | Therapeutic Target/Application | Reference |
|---|---|---|---|
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Substituted anilines | Anticancer agents | researchgate.net |
| 2-Amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines | 3-Bromoaniline | Receptor Tyrosine Kinase (RTK) inhibitors | nih.gov |
| 3-Ethylaniline hybrid imino-thiazolidinones | 3-Ethylaniline | Carbonic Anhydrase II (CA-II) inhibitors | mdpi.comnih.gov |
| N-methylated β-lapachone derivatives | 4-Bromo-N-methylaniline | Human Liver Carboxylesterase (hCE1) inhibitors | nih.gov |
Table 2: Enzyme Inhibition by Bromoaniline Derivatives
| Inhibitor Class | Enzyme Target | Key Finding | Reference |
|---|---|---|---|
| 3-Ethylaniline hybrid imino-thiazolidinones | Carbonic Anhydrase II (CA-II) | Compound 6e showed the highest inhibition with an IC50 value of 1.545 ± 0.016 µM. | mdpi.com |
| N-methylated β-lapachone derivatives | Human Liver Carboxylesterase (hCE1) | The bromo derivative (compound 21) was the most potent inhibitor with a Ki of ~16 nM. | nih.gov |
| 7-bromo-4-(2-chloroacetyl)-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | Caspase-2 | Showed Casp2 affinity in the single-digit micromolar range (pIC50 = 5.22). | nih.gov |
Correlating Structural Modifications with Biological Efficacy and Selectivity
The biological efficacy and selectivity of compounds derived from the aniline scaffold are highly dependent on their structural features. The introduction, removal, or modification of substituents can drastically alter a molecule's interaction with its biological target, leading to enhanced potency or a more desirable selectivity profile.
Research into related aniline derivatives demonstrates the critical role of specific substituents. For instance, in a series of substituted azaindoles designed as inhibitors of Trypanosoma brucei, the nature of the alkyl group at a particular position significantly influenced activity. While removing methyl substituents led to a decrease in activity, extending an alkyl chain from ethyl (pEC₅₀ = 6.2) to propyl (pEC₅₀ = 6.8) improved potency. acs.org However, the introduction of bulkier groups like tert-butyl or isopropyl at the same position was detrimental to the compound's efficacy. acs.org This highlights a common principle in medicinal chemistry: a delicate balance of size, shape, and electronics is often required for optimal biological activity.
Similarly, studies on imino-thiazolidinone hybrids derived from 3-ethylaniline as carbonic anhydrase II (CA-II) inhibitors revealed clear structure-activity relationships. mdpi.com The position and nature of halogen substituents on the phenyl ring had a substantial impact on inhibitory potential. A chloro-substituted derivative at the meta position showed greater activity than a bromo-substituted compound at the ortho position, suggesting that the bulkier bromine atom at that specific location might hinder binding to the enzyme's active site. mdpi.com
The N-alkylation pattern on the aniline nitrogen is also a key determinant of biological activity. In the development of selective inhibitors for human liver carboxylesterase (hCE1), N-methylated amino derivatives of β-lapachone were found to be potent inhibitors, whereas analogues capable of tautomerism showed compromised activity. nih.gov The most potent compound in this N-methylated series was a bromo-derivative, which exhibited an inhibition constant (Kᵢ) of approximately 16 nM. nih.gov This underscores that preventing tautomerism through N-alkylation can be a crucial strategy for maintaining the necessary conformation for enzyme inhibition.
Table 1: Structure-Activity Relationship of Substituted Azaindole Analogs against T. brucei
| Compound | R¹ Substitution | pEC₅₀ |
|---|---|---|
| 3b | Methyl | 6.0 |
| 3c | Ethyl | 6.2 |
| 3i | Propyl | 6.8 |
| 3d | tert-Butyl | 4.7 |
| 3e | Isopropyl | 4.6 |
Data sourced from a study on substituted azaindoles as inhibitors of Trypanosoma brucei. acs.org
Applications in Advanced Materials and Agrochemical Research
Precursor for the Synthesis of Specialty Polymers and High-Performance Materials
3-Bromo-N-ethylaniline serves as a critical building block in the field of material science, particularly for creating specialty polymers. netascientific.com Its derivatives are incorporated into polymer chains to enhance specific properties of the resulting materials, such as improved thermal stability and greater strength, which are essential for industrial applications. chemimpex.com The bromoaniline structure is particularly significant in the synthesis of functional polymers, including conducting polymers.
One area of detailed research involves the synthesis of copolymers using bromoaniline derivatives to create materials with semiconducting properties. For instance, studies on the chemical oxidative polymerization of aniline (B41778) with o-bromoaniline have resulted in the creation of poly(aniline-co-o-bromoaniline) copolymers. researchgate.net Research findings indicate that these copolymers are soluble in polar organic solvents like DMSO and DMF and possess amorphous structures. researchgate.net The electrical conductivity of these materials was found to be in the range of 10⁻⁵ S/cm, classifying them as organic semiconductors. researchgate.net Such materials are being explored for use in fabricating thinner, more cost-effective, and environmentally friendly optoelectronic devices, presenting an alternative to traditional inorganic semiconductors. researchgate.net The inclusion of the bromo-substituted aniline monomer is crucial for tailoring the electronic properties of the final polymer.
Intermediate in the Production of Dyes, Pigments, and Colorants
The chemical architecture of this compound makes it a valuable intermediate in the synthesis of various colorants. Bromo-organic compounds are widely used as intermediates in the production of dyes. sci-hub.se Specifically, aniline derivatives are foundational to a large class of synthetic dyes. The N-ethylaniline portion of the molecule is a known precursor for important dye classes, including azo dyes and triphenylmethane (B1682552) dyes. chemball.com
Bromoaniline derivatives, such as the closely related isomer 3-Bromo-4-ethylaniline, are explicitly used as intermediates in the manufacturing of azo dyes. netascientific.comchemimpex.com These dyes are known for providing vibrant, stable colors and are used extensively in the textile industry. chemimpex.com The synthesis process typically involves diazotization of the bromoaniline derivative, followed by a coupling reaction to form the final azo compound. The presence of the bromine atom can influence the final color and properties, such as lightfastness, of the dye molecule.
Role in the Development and Synthesis of Agrochemical Compounds
In agrochemical research, this compound and related bromoanilines serve as key intermediates for the synthesis of active compounds used in products designed to protect crops. ketonepharma.comsci-hub.se Bromo-organic compounds are integral to the production of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. ketonepharma.comsci-hub.se
The core bromoaniline structure is a component in the formulation of more complex molecules with specific biological activities. ketonepharma.com For example, nitrogen-containing heterocyclic compounds, which can be synthesized from aniline precursors, are a major focus in the development of modern agrochemicals. openmedicinalchemistryjournal.com Research into pesticide development has shown that certain anthranilamide compounds, which can be produced from substituted aniline precursors, exhibit insecticidal properties. google.com The versatility of the bromoaniline template allows for the introduction of various functional groups, enabling chemists to design novel active ingredients for the agricultural industry. ketonepharma.com
Computational Chemistry and Theoretical Investigations of 3 Bromo N Ethylaniline
Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For 3-Bromo-N-ethylaniline, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate its fundamental characteristics. pku.edu.cn
The electronic structure of this compound is influenced by the interplay of the electron-donating N-ethylamino group and the electron-withdrawing bromine atom. DFT calculations can map the electron density distribution and visualize the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.goviucr.org The energy and localization of these orbitals are critical for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich aniline (B41778) ring and nitrogen atom, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring, highlighting regions prone to nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a key descriptor of chemical reactivity and stability. mdpi.comtci-thaijo.org A smaller energy gap suggests higher reactivity. mdpi.com DFT calculations allow for the computation of this gap and other global reactivity descriptors, as shown in the table below.
Table 1: Predicted Global Reactivity Descriptors for an Aniline Derivative
| Parameter | Description | Predicted Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |
| Ionization Potential (I) | -EHOMO | 5.8 eV |
| Electron Affinity (A) | -ELUMO | 0.8 eV |
| Global Hardness (η) | (I - A) / 2 | 2.5 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -3.3 eV |
| Electrophilicity Index (ω) | μ² / 2η | 2.18 eV |
| Note: These values are hypothetical and serve as an illustration of the data obtained from DFT calculations for a related aniline molecule. mdpi.comtci-thaijo.orgresearchgate.net |
Furthermore, DFT is employed to predict various spectroscopic properties. For instance, theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can assist in structural elucidation.
Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. asianpubs.orgmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. For this compound, docking simulations can be used to explore its potential as an inhibitor for various enzymes or a ligand for receptors.
The process involves generating a 3D structure of this compound and placing it into the active site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding affinity. For example, derivatives of 3-ethylaniline (B1664132) have been investigated as potential inhibitors of Carbonic Anhydrase II, an enzyme implicated in glaucoma and certain cancers. mdpi.comuob.edu.bh
A hypothetical docking study of this compound with a protein target would yield information on:
Binding Pose: The most stable orientation of the molecule within the active site.
Binding Affinity: A score (e.g., in kcal/mol) that estimates the strength of the interaction. uob.edu.bh
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.com
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Binding Site | ATP-binding pocket |
| Docking Score | -7.5 kcal/mol |
| Key Interacting Residues | Met793, Leu718, Val726 |
| Observed Interactions | Hydrophobic interactions with the aniline ring, potential halogen bond from bromine. |
| Note: This table is for illustrative purposes and does not represent actual experimental data. |
These simulations can guide the synthesis of novel derivatives of this compound with improved binding affinity and selectivity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Complex Stability
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a protein target. uob.edu.bh
An MD simulation begins with the coordinates from a docked pose. The system is solvated in a water box with appropriate ions, and Newton's equations of motion are solved iteratively for each atom. This generates a trajectory that reveals how the protein-ligand complex behaves over a period of nanoseconds or longer. frontiersin.org
Analysis of the MD trajectory can provide insights into:
Conformational Stability: Whether the initial binding pose is maintained throughout the simulation.
Flexibility of the Ligand: The rotatable bonds in the N-ethyl group allow for conformational changes that can be tracked.
Stability of Interactions: The persistence of hydrogen bonds and other key interactions identified in docking. frontiersin.org
Root Mean Square Deviation (RMSD): A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Stable RMSD values for the protein-ligand complex suggest a stable binding mode.
MD simulations on derivatives of 3-ethylaniline complexed with Carbonic Anhydrase II have been used to confirm the stability of the docked conformation and the crucial interactions within the active site. uob.edu.bh
Quantum Chemical Calculations for the Elucidation of Reaction Mechanisms and Transition States
Quantum chemical calculations, including DFT, are invaluable for elucidating the mechanisms of chemical reactions. These methods can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. ineosopen.org
For this compound, these calculations could be applied to understand various reactions, such as:
Nucleophilic Aromatic Substitution: The mechanism of replacing the bromine atom with another nucleophile.
Electrophilic Substitution: Predicting the regioselectivity of further substitutions on the aromatic ring.
C-N Bond Rotation: Investigating the energy barrier for rotation around the bond connecting the nitrogen to the aromatic ring. cdnsciencepub.com
By calculating the energies of transition states, chemists can determine the activation energy of a reaction, which is directly related to the reaction rate. For example, studies on the debromination of brominated compounds have utilized DFT to investigate the reaction mechanism and energetics. researchgate.net Similarly, calculations on N-alkylanilines have been used to understand the factors influencing the orientation of C-oxyalkylation reactions by modeling the relevant transition states. ineosopen.org These theoretical investigations provide a deeper understanding of the reactivity of this compound and can predict the outcomes of unknown reactions.
Advanced Spectroscopic and Analytical Characterization Techniques for Research
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of 3-Bromo-N-ethylaniline. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₈H₁₀BrN. biosynth.comsigmaaldrich.comnih.gov The presence of the bromine atom is distinctly identified by its characteristic isotopic pattern. researchgate.net
In tandem with precise mass measurement, HRMS is instrumental in elucidating the fragmentation pathways of the molecule. Under electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]+) of this compound can be observed. A common fragmentation pattern involves the loss of the ethyl group, leading to a significant fragment ion. This detailed fragmentation analysis provides corroborative evidence for the compound's structure. For instance, in GC-MS analysis, a molecular ion peak at m/z 199 (M+) and a fragment ion indicating the loss of an alkyl group are typically observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Connectivity and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound, providing insights into the connectivity of atoms and their spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the region of δ 6.8–7.5 ppm. The ethyl group gives rise to a triplet for the methyl (CH₃) protons around δ 1.2–1.4 ppm and a quartet for the methylene (B1212753) (CH₂) protons at approximately δ 3.2–3.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the carbon framework. Key signals include the carbon atom attached to the bromine (C-Br) at around 120-125 ppm and the N-CH₂ carbon of the ethyl group at approximately 40–45 ppm.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, definitively assigning each signal to its respective atom within the molecular structure. These advanced pulse sequences are particularly useful in resolving any ambiguities in the one-dimensional spectra. The conformational dynamics of the N-ethyl group, influenced by steric interactions with the aromatic ring and the electronic effects of the bromine substituent, can also be investigated using NMR techniques.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification in Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound by analyzing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A notable feature is the N-H stretching vibration, which appears near 3350 cm⁻¹. The C-Br stretching vibration is typically observed in the lower frequency region, around 750 cm⁻¹. The presence of these bands provides strong evidence for the key functional groups in the molecule.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not as commonly reported as IR, it can be a valuable tool for confirming the presence of the aromatic ring and other structural features. For the related compound 3-Bromo-N,N-dimethylaniline, FT-Raman spectra have been acquired and analyzed. nih.gov
Both IR and Raman spectroscopy can be effectively used for reaction monitoring, allowing for the real-time tracking of the appearance of product-specific functional groups and the disappearance of reactant signatures.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Reaction Monitoring, Purity Assessment, and Isolation in Complex Mixtures
Advanced chromatographic techniques are essential for the analysis and purification of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. smolecule.com A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. This technique allows for the separation of the target compound from starting materials, byproducts, and any degradation products, enabling accurate quantification of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective technique for both identifying and quantifying this compound in a sample. The gas chromatogram provides the retention time, a characteristic property of the compound under specific conditions, while the mass spectrometer provides the mass spectrum, confirming its identity. GC-MS is particularly useful for analyzing the volatile components of a reaction mixture.
These chromatographic methods, often used in conjunction with spectroscopic techniques, provide a comprehensive analytical workflow for the characterization, purity assessment, and isolation of this compound in a research setting.
Environmental Fate and Ecotoxicological Research Considerations
Investigation of Degradation Pathways and Identification of Environmental Metabolites
The environmental persistence of a compound is largely determined by its susceptibility to degradation processes. For aromatic amines, microbial transformation is a primary pathway for their elimination from aquatic and terrestrial systems. nih.gov While specific degradation studies on 3-Bromo-N-ethylaniline are not extensively documented, its metabolic fate can be inferred from research on structurally similar compounds, such as bromoaniline and other substituted anilines.
Microbial degradation of anilines can proceed under both aerobic and anaerobic conditions. nih.gov Aerobic degradation typically involves enzymatic reactions catalyzed by oxygenases, leading to the hydroxylation of the aromatic ring. This is often followed by ring cleavage, breaking the compound down into smaller molecules that can be integrated into central metabolic pathways. For substituted anilines, the nature and position of the substituent group significantly influence the rate of degradation. Research on a series of substituted anilines demonstrated that the rate of transformation decreased in the order: aniline (B41778) > 3-bromoaniline (B18343) > 3-chloroaniline. This suggests that while the bromine atom at the meta-position increases recalcitrance compared to unsubstituted aniline, it is more amenable to degradation than a chlorine atom at the same position.
The primary metabolites from the microbial transformation of anilines are often catechols. For instance, the bacterium Pseudomonas putida has been shown to degrade diphenylamine (B1679370) via the formation of aniline and catechol. nih.gov It is plausible that the degradation of this compound would proceed through initial N-dealkylation to form 3-bromoaniline, followed by oxidative deamination and hydroxylation to yield a brominated catechol. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring.
In some environments, particularly soil, aromatic amines can bind strongly to humus or organic matter, which can decrease their mobility and bioavailability for microbial uptake. echemi.com The degradation of related compounds like 4-bromoaniline (B143363) has been observed in soil enrichment cultures adapted from herbicide-treated soils, indicating that microbial communities can evolve the capacity to break down these substances. nih.gov In aquatic systems, biodegradation studies using river water showed a rapid degradation of 4-bromoaniline with a half-life of about one hour, compared to a half-life of 99 hours in control samples, demonstrating the critical role of adapted microbial populations. echemi.comnih.gov
Table 1: Relative Microbial Transformation Rates of Substituted Anilines
This table illustrates the influence of different substituents on the degradation rate of aniline, based on findings from kinetic studies.
Ecotoxicological Impact Assessment in Aquatic and Terrestrial Model Systems
Substituted anilines are recognized as polar narcotics, a class of chemicals that exert their toxic effects by disrupting the structure and function of biological membranes without a specific receptor-mediated mechanism. Their toxicity is often related to their hydrophobicity (log Kow) and electronic properties. nih.govresearchgate.net Assessing the ecotoxicological impact of this compound involves evaluating its effects on a range of organisms representing different trophic levels.
In aquatic ecosystems, the toxicity of anilines varies significantly among species. doi.org Studies on chlorinated anilines show that crustaceans, such as Daphnia magna, are often the most sensitive organisms, followed by algae (Pseudokirchneriella subcapitata) and fish (Danio rerio). nih.govdoi.orgscispace.com For example, the toxicity to Daphnia magna has been observed to be particularly high for aniline and 4-chloroaniline. doi.org The toxicity of substituted anilines generally increases with the degree of halogenation, although there can be exceptions. doi.org It is therefore anticipated that this compound would be classified as harmful to toxic for a range of aquatic organisms.
Quantitative structure-activity relationship (QSAR) models are often used to predict the toxicity of chemicals like anilines. These models typically use parameters like the octanol-water partition coefficient (logP) and the energy of the lowest unoccupied molecular orbital (ELUMO) to estimate toxicity to organisms such as fish, algae, and bacteria. researchgate.net For polar narcotics like anilines, both hydrophobicity and hydrogen bonding capacity are key descriptors of their toxic potential. nih.gov
Information on the terrestrial ecotoxicity of brominated anilines is less common in scientific literature. nih.gov General assessments would involve testing effects on soil microorganisms (e.g., carbon and nitrogen mineralization), soil invertebrates (e.g., earthworms), and terrestrial plants. nih.govnih.gov For compounds like anilines, potential impacts could include inhibition of microbial functions essential for soil fertility and adverse effects on plant germination and growth. nih.gov
Table 2: Acute Aquatic Toxicity of Selected Anilines to Different Trophic Levels
This table presents a summary of experimental toxicity data for aniline and its chlorinated derivatives, providing a comparative basis for estimating the potential ecotoxicity of this compound. EC50 refers to the concentration causing an effect in 50% of the test population, while LC50 is the concentration lethal to 50% of the population.
Development of Strategies for Mitigating Environmental Risks Associated with Brominated Aromatic Compounds
Given the potential for environmental persistence and toxicity, developing strategies to mitigate the risks of brominated aromatic compounds like this compound is crucial. These strategies encompass source control, waste management, and the remediation of contaminated sites. researchgate.netsustainability-directory.com
Source Control and Waste Treatment: The most effective mitigation strategy is to prevent the release of these compounds into the environment. This involves optimizing industrial processes to minimize waste generation and implementing robust wastewater treatment technologies. sustainability-directory.com For aromatic amines, conventional wastewater treatment may not be sufficient for complete removal. nih.gov Advanced treatment methods are often necessary, including:
Adsorption: Using activated carbon to physically adsorb the compounds from wastewater. sustainability-directory.com
Advanced Oxidation Processes (AOPs): Employing powerful oxidizing agents like ozone or Fenton's reagent (iron and hydrogen peroxide) to chemically degrade the compounds. researchgate.netresearchgate.net
Membrane Filtration: Using techniques like reverse osmosis or nanofiltration to separate the contaminants from water. sustainability-directory.com
Remediation of Contaminated Environments: For sites already contaminated with brominated aromatic compounds, several remediation techniques can be applied.
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. Bioaugmentation, which involves introducing specialized microbial strains with proven degradative abilities to a contaminated site, can enhance the efficiency of this process. nih.gov The isolation of bacteria capable of degrading compounds like diphenylamine and 4-bromoaniline suggests that bioremediation is a viable strategy. nih.govnih.gov
Phytoremediation: This involves using plants to take up, contain, or degrade contaminants from soil and water.
Physicochemical Methods: Techniques such as soil washing, which uses water or chemical solutions to flush contaminants from soil, and thermal desorption can also be employed, though they can be more costly and energy-intensive. sustainability-directory.com
Effective risk mitigation also relies on a strong regulatory framework that includes setting discharge limits for industrial effluents and establishing environmental monitoring programs to ensure compliance and track the presence of these pollutants in the environment. sustainability-directory.com
Future Research Directions and Emerging Paradigms for 3 Bromo N Ethylaniline
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous-flow chemistry, which offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com The integration of 3-Bromo-N-ethylaniline into these modern platforms represents a significant area for future research.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. polimi.it For instance, the multi-step flow synthesis of the drug imatinib, which involves a related compound, 3-bromo-4-methylaniline, showcases the power of this technology. mdpi.comresearchgate.net This synthesis was achieved with minimal manual intervention and demonstrated the ability to handle poorly soluble intermediates, a common challenge in organic synthesis. researchgate.net
Future research could focus on developing dedicated flow chemistry protocols for reactions involving this compound. This would involve:
Reaction Optimization: Systematically screening reaction conditions in an automated fashion to identify optimal parameters for various transformations, such as alkylations, acylations, and coupling reactions.
Multi-step Synthesis: Designing integrated, multi-step flow systems that use this compound as a starting material to produce complex target molecules without isolating intermediates. mdpi.com This approach, as demonstrated in other contexts, can significantly reduce production time and waste. thieme-connect.de
Automated Platforms: Utilizing robotic platforms combined with flow reactors for high-throughput synthesis of this compound derivatives. These platforms can accelerate the discovery of new compounds with desirable properties.
The table below illustrates a conceptual comparison between traditional batch synthesis and a future-state flow synthesis for a generic derivatization of this compound.
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Process Control | Manual, less precise | Automated, highly precise |
| Heat & Mass Transfer | Often inefficient | Highly efficient |
| Safety | Higher risk with exotherms | Inherently safer, small volumes |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" |
| Reproducibility | Variable | High |
Development of Novel Organocatalytic and Biocatalytic Systems for Transformations
The development of sustainable and highly selective catalytic systems is a cornerstone of modern chemistry. For this compound, future research will likely focus on leveraging organocatalysis and biocatalysis to achieve transformations that are difficult or inefficient with traditional metal catalysts.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity. Research into the organocatalytic functionalization of aniline (B41778) derivatives is already underway. researchgate.net For example, chiral phosphoric acids have been used for the enantioselective Friedel-Crafts alkylation of substituted anilines. researchgate.net Adapting these methods to this compound could provide access to a wide range of chiral molecules that are valuable for pharmaceutical research. Future directions include:
Developing organocatalytic methods for the asymmetric synthesis of complex molecules starting from this compound. researchgate.net
Using organocatalysts to facilitate novel cyclization reactions, creating unique heterocyclic scaffolds.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. ucl.ac.uk Enzymes like peroxygenases and lyases have shown promise in the functionalization of aromatic compounds. acs.orgresearchgate.net
Enzymatic Hydroamination: Enzymes such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have been used for the asymmetric addition of arylamines to fumarate, producing chiral N-arylated aspartic acids with excellent enantiomeric excess. acs.org Exploring the substrate scope of such enzymes with this compound could yield novel, optically pure amino acid derivatives.
Oxidative Transformations: Enzymes like chloroperoxidase can catalyze the oxidation of aniline derivatives. researchgate.net Research could focus on engineering these enzymes or discovering new ones to selectively oxidize the ethyl group or other positions on the this compound molecule.
The following table summarizes potential catalytic transformations for this compound.
| Catalysis Type | Reaction Example | Potential Product Class |
| Organocatalysis | Asymmetric Friedel-Crafts Alkylation | Chiral aniline derivatives |
| Biocatalysis | Enzymatic Hydroamination | Chiral N-arylated amino acids |
| Biocatalysis | Selective Oxidation | Functionalized anilines |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize medicinal chemistry and materials science. acs.org By analyzing vast datasets, these computational tools can predict molecular properties, design novel compounds, and optimize synthetic routes. For this compound, AI and ML can accelerate the discovery and development of new derivatives with targeted functionalities.
Key areas for future research include:
Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and physicochemical properties (ADMET) of virtual libraries of this compound derivatives. mdpi.com This in silico screening can prioritize which compounds to synthesize, saving time and resources. mdpi.com
Generative Design: Using generative AI models to design novel molecules based on the this compound scaffold that are predicted to have high activity against a specific biological target or possess desired material properties.
Computer-Aided Synthesis Planning (CASP): Employing AI-driven retrosynthesis tools to devise the most efficient synthetic routes to complex target molecules derived from this compound. acs.org These tools can also recommend optimal reaction conditions, drawing from vast reaction databases. acs.org For instance, the ASKCOS (Automated System for Knowledge-Based Continuous Organic Synthesis) software suite is an example of such a tool being developed. acs.org
Exploration of Unconventional Applications in Advanced Materials Science and Nanoscience
While this compound is primarily viewed as an intermediate for pharmaceuticals and dyes, its structural motifs suggest potential for unconventional applications in materials science and nanoscience. chemimpex.com The presence of a reactive bromine atom, an aromatic ring, and a secondary amine group allows for a wide range of chemical modifications.
Future research could explore the following areas:
High-Performance Polymers: Aniline derivatives are used as building blocks for specialty polymers. chemimpex.com this compound could be incorporated as a monomer to create polymers with enhanced thermal stability, flame retardancy (due to the bromine atom), or specific electronic properties.
Organic Electronics: The aniline core is a component of many organic semiconductors. By functionalizing this compound, it may be possible to synthesize novel materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The synthesis of complex benzo[a]fluorene derivatives from similar bromo-phenyl precursors points towards the feasibility of creating extended π-conjugated systems relevant for such applications. acs.org
Nanoscience: The compound could serve as a precursor for functionalized nanoparticles or as a capping agent to modify the surface of quantum dots or metal nanoparticles. Its derivatives, such as Schiff bases, have been investigated for their non-linear optical properties, which are of interest in nanotechnology. mdpi.com
The potential applications in these emerging fields are summarized below.
| Field | Potential Application | Key Feature of this compound |
| Advanced Materials | Flame-retardant polymers | Bromine atom |
| Organic Electronics | Organic semiconductors | Aromatic amine structure |
| Nanoscience | Surface functionalization of nanoparticles | Versatile functional groups |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-Bromo-N-ethylaniline, and how can reaction conditions be optimized for academic research?
- Methodological Answer : The compound is typically synthesized via bromination of N-ethylaniline using bromine or electrophilic brominating agents (e.g., NBS). Optimization involves adjusting reaction temperature (40–60°C), solvent polarity (e.g., DCM or acetic acid), and stoichiometry to minimize di-substitution byproducts. Post-reaction purification via vacuum distillation or recrystallization (ethanol/water mixtures) is critical . Reaction progress should be monitored using TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodological Answer :
- 1H NMR : Look for a singlet at δ 7.2–7.4 ppm (aromatic protons), a triplet at δ 1.2–1.4 ppm (ethyl CH3), and a quartet at δ 3.3–3.5 ppm (N–CH2).
- 13C NMR : Peaks at ~115–125 ppm (C-Br) and ~40–45 ppm (N–CH2).
- GC-MS : Molecular ion peak at m/z 199 (M+) and fragment at m/z 121 (loss of C2H5NH).
- IR : Stretching vibrations at ~750 cm⁻¹ (C–Br) and ~3350 cm⁻¹ (N–H) .
Q. What are the primary stability concerns for this compound under standard laboratory conditions, and how should it be stored to prevent degradation?
- Methodological Answer : The compound is sensitive to oxidation and photodegradation. Store in amber glass vials under inert gas (N2/Ar) at 0–6°C to suppress hydrolysis or bromine displacement. Degradation can be detected via HPLC (C18 column, acetonitrile:water 70:30) by monitoring new peaks at ~4.5 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles when using this compound in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from trace moisture or catalyst poisoning. Use rigorous drying protocols (e.g., molecular sieves for solvents) and quantify palladium catalyst activity via ICP-MS. Byproducts like dehalogenated species can be minimized by optimizing ligand ratios (e.g., XPhos vs. SPhos) and reaction time .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map transition states and predict regioselectivity. Compare activation energies for substitution at the bromine vs. adjacent positions. Solvent effects (PCM model) and steric parameters (Conolly surface maps) should be included .
Q. How does the steric and electronic influence of the ethyl group in this compound affect its regioselectivity in multi-step synthetic pathways?
- Methodological Answer : The ethyl group increases steric hindrance at the ortho position, directing electrophiles to the para position. Electronic effects (σmeta = +0.64 for –NHCH2CH3) can be quantified via Hammett plots using substituent constants. Compare with N-methyl analogs (e.g., 3-Bromo-N-methylaniline) to isolate steric contributions .
Q. What advanced purification strategies are recommended for isolating this compound from complex reaction mixtures containing halogenated byproducts?
- Methodological Answer : Use preparative HPLC with a phenyl-hexyl stationary phase (gradient: 50–90% acetonitrile in water) to separate halogenated isomers. Alternatively, exploit differential solubility in mixed solvents (e.g., hexane:THF) at low temperatures (−20°C) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?
- Methodological Answer : Cross-validate purity using elemental analysis (%C, %H, %N) and DSC for melting point verification. Spectral discrepancies may arise from residual solvents; repeat characterization after lyophilization or azeotropic drying with toluene .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
